1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine
Description
1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl (C5) and phenyl (C3) groups, linked to a piperazine ring bearing a pyridin-2-yl moiety at the N4 position.
Synthesis Insights: The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. For example, 5-amino-4-methyl-3-phenylpyrazole (a nitrogen nucleophile) reacts with electrophilic precursors under basic conditions (e.g., piperidine) to form the pyrazolo[1,5-a]pyrimidine backbone . Subsequent functionalization at the C7 position with piperazine derivatives involves nucleophilic substitution or coupling reactions. and highlight analogous methods, where arylpiperazines are introduced via alkylation or amidation steps .
The methyl and phenyl groups on the pyrazolo[1,5-a]pyrimidine core contribute to steric bulk and lipophilicity, influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
5-methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-17-15-21(27-13-11-26(12-14-27)20-9-5-6-10-23-20)28-22(25-17)19(16-24-28)18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFGFAFVKMRRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the fused pyrazolo[1,5-a]pyrimidine ring system.
Introduction of the piperazine and pyridine moieties: The final steps involve the nucleophilic substitution reactions where the pyrazolo[1,5-a]pyrimidine core is functionalized with piperazine and pyridine derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Chemical Reactions Analysis
1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the pyrazolo[1,5-a]pyrimidine core or the piperazine and pyridine moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Scientific Research Applications
1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine has been investigated for a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. It has also been studied for its antimicrobial and antiviral properties.
Biological Research: Researchers have explored its use as a probe to study various biological processes, including signal transduction pathways and receptor-ligand interactions.
Industrial Applications: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of other complex organic molecules, which can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a critical role in cellular processes. For example, the compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell growth and survival. The exact pathways and molecular targets involved can vary depending on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, emphasizing substituent effects, molecular properties, and biological implications:
Key Observations :
Fluorine (CAS 951953-66-5) and cyano (7j) groups improve metabolic stability and receptor selectivity, respectively .
Structural Flexibility vs. Rigidity :
- Piperazine-linked pyrazolo[1,5-a]pyrimidines (target compound, CAS 951953-66-5) balance rigidity and flexibility, optimizing interactions with hydrophobic binding pockets (e.g., kinase ATP sites) .
- Compounds with extended alkyl chains (e.g., 7j’s pentanamide linker) exhibit varied pharmacokinetic profiles due to increased molecular weight and flexibility .
Synthetic Accessibility :
- The target compound’s synthesis aligns with methods for CAS 951953-66-5, involving pyrazolo[1,5-a]pyrimidine core formation followed by piperazine coupling .
- Benzyl and hydroxyethyl derivatives require additional protection/deprotection steps, complicating scalability .
Data Gaps :
Biological Activity
1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine, a compound belonging to the pyrazolo[1,5-a]pyrimidine class, has garnered significant attention due to its diverse biological activities. This article explores its biological mechanisms, effects on various cell lines, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring fused to a pyrimidine ring and is functionalized with piperazine and pyridine moieties. This unique configuration contributes to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | 5-methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
| Molecular Formula | C22H22N6 |
| Molecular Weight | 382.45 g/mol |
| CAS Number | Not specified |
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to significant growth inhibition in various cancer cell lines.
Cytotoxicity
Research has demonstrated that 1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine exhibits notable cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 - 97 |
| HCT-116 | 6 - 99 |
These values indicate that the compound can effectively inhibit cell proliferation at low concentrations.
Enzymatic Inhibition
In addition to its cytotoxic properties, this compound has been identified as a potential inhibitor of various enzymes involved in cancer progression. Its interaction with biomolecules suggests alterations in gene expression that could enhance its therapeutic profile.
Case Studies
- Study on Anticancer Activity : A study published in PubMed evaluated a series of pyrazolo[1,5-a]pyrimidines, including our compound of interest. The results indicated that these compounds preferentially induced apoptosis in p21-deficient cells, showcasing their potential as selective anticancer agents .
- Structure-Activity Relationship (SAR) Analysis : Another research effort focused on understanding the SAR of pyrazolo[1,5-a]pyrimidines. It was found that modifications at specific positions significantly influenced the biological activity, with certain substitutions enhancing CDK2 inhibition .
Q & A
Q. What are the standard synthetic routes for preparing the pyrazolo[1,5-a]pyrimidine core in this compound, and how is the piperazine moiety introduced?
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-ketoesters or enamines under reflux conditions. For example, cyclization of 5-aminopyrazole derivatives (e.g., 5-amino-3-phenylpyrazole) with ethyl acetoacetate yields the pyrazolo[1,5-a]pyrimidine scaffold . The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. In one approach, 7-chloropyrazolo[1,5-a]pyrimidine intermediates (generated using POCl₃) are reacted with 4-(pyridin-2-yl)piperazine under basic conditions (e.g., triethylamine in acetonitrile at 60°C) .
Q. What spectroscopic methods are most reliable for confirming the structure of this compound, particularly the substitution pattern at position 7?
- ¹H NMR : The methyl group at position 5 appears as a singlet (~δ 2.5 ppm). The pyridin-2-yl piperazine moiety shows characteristic splitting patterns for aromatic protons (δ 7.2–8.6 ppm) and piperazine NH protons (δ 2.5–3.5 ppm).
- ¹³C NMR : The pyrazolo[1,5-a]pyrimidine carbons resonate at δ 95–160 ppm, with the methyl carbon at ~δ 20 ppm.
- HRMS : Molecular ion peaks and fragmentation patterns confirm the molecular formula (e.g., C₂₁H₂₁N₇ requires m/z = 379.19) .
Q. How does the presence of the pyridin-2-yl piperazine group influence the compound’s solubility and reactivity?
The pyridin-2-yl group enhances solubility in polar solvents (e.g., DMSO, methanol) due to its basic nitrogen, while the piperazine ring facilitates protonation at physiological pH, improving bioavailability. Reactivity at position 7 is modulated by steric hindrance from the bulky piperazine group, requiring optimized conditions for further functionalization .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported yields for the coupling of 7-chloropyrazolo[1,5-a]pyrimidine with piperazine derivatives?
Discrepancies in yields (e.g., 41–70%) arise from variations in reaction conditions:
- Catalyst choice : Rhodium(III)-catalyzed three-component coupling (e.g., aldehydes, aminopyrazoles, sulfoxonium ylides) improves regioselectivity and yield (up to 85%) .
- Solvent effects : Protic solvents (e.g., ethanol) favor SN2 mechanisms, while aprotic solvents (acetonitrile) reduce side reactions .
- Temperature control : Reactions at 60°C minimize decomposition of thermally labile intermediates .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Docking studies : The pyridin-2-yl piperazine group’s orientation in kinase binding pockets (e.g., CHK1 or VEGFR2) can be predicted using molecular dynamics simulations. Substituents at position 3 (phenyl) and 5 (methyl) are critical for π-π stacking and hydrophobic interactions .
- QSAR models : Electron-withdrawing groups (e.g., trifluoromethyl) at position 2 improve metabolic stability, as shown in analogs with IC₅₀ values < 100 nM .
Q. What experimental evidence supports the role of this compound in inhibiting neuropeptide Y1 receptors (NPY Y1R), and how does its selectivity compare to analogs?
Competitive binding assays using ¹²⁵I-PYY revealed Ki values of 2–10 nM for pyrazolo[1,5-a]pyrimidine derivatives. Selectivity over Y2/Y5 receptors (>100-fold) is attributed to the piperazine group’s spatial alignment with Tyr²⁹⁸ in the Y1R binding pocket . Analogs lacking the pyridin-2-yl group show reduced affinity (Ki > 50 nM) .
Methodological Considerations
Q. How should researchers address challenges in purifying this compound due to its high polarity?
- Chromatography : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA).
- Recrystallization : Ethanol/water (7:3 v/v) mixtures yield high-purity crystals (>95% by HPLC) .
- Salting-out : Addition of ammonium sulfate to aqueous solutions improves extraction efficiency .
Q. What are the best practices for evaluating cytotoxic activity against cancer cell lines?
- Cell lines : Use MCF-7 (breast), HeLa (cervical), and SiHa (cervical) for broad-spectrum screening.
- Assay conditions : 72-hour exposure at 1–100 μM concentrations, with cisplatin as a positive control.
- Mechanistic studies : Flow cytometry (annexin V/PI staining) confirms apoptosis induction, while Western blotting detects caspase-3 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
